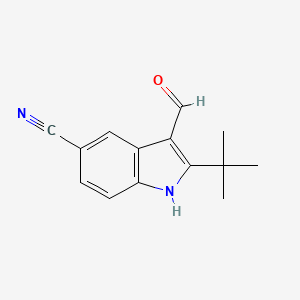

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C14H14N2O . It belongs to the class of organic compounds known as indoles . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .

Molecular Structure Analysis

The molecular structure of “2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” consists of a tert-butyl group attached to the 2-position of an indole ring, a formyl group at the 3-position, and a carbonitrile group at the 5-position .Chemical Reactions Analysis

Indole derivatives, including “2-tert-butyl-3-formyl-1H-indole-5-carbonitrile”, are used as reactants in the synthesis of various biologically active structures . They have been used in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and inhibitors of BACE-1 .Aplicaciones Científicas De Investigación

Cancer Treatment

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile: is a compound that has shown promise in the treatment of cancer. Indole derivatives, including this compound, have been studied for their potential to act as biologically active compounds that can target cancer cells. They are known to exhibit various properties that are vital in the fight against cancer, such as inhibiting the growth of cancerous cells and inducing apoptosis .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections2-tert-butyl-3-formyl-1H-indole-5-carbonitrile could be used to synthesize compounds that effectively combat microbes, including bacteria and fungi, which are resistant to current antibiotics .

Treatment of Disorders

Indole derivatives are also being explored for their potential in treating different types of disorders in the human body. This includes neurological disorders, where modulation of neurotransmitter systems by indole-based compounds can lead to therapeutic effects .

Synthesis of Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The synthesis of indole derivatives is crucial in the construction of alkaloids, which have a wide range of pharmacological effects2-tert-butyl-3-formyl-1H-indole-5-carbonitrile can serve as a key intermediate in the synthesis of complex alkaloids .

Anti-inflammatory and Analgesic Applications

Indole derivatives have been identified to possess anti-inflammatory and analgesic properties. This makes them suitable candidates for the development of new drugs that can alleviate pain and reduce inflammation without the side effects associated with many current medications .

Cytotoxic Properties

Some indole derivatives have been found to have cytotoxic properties, meaning they can be toxic to cells. This is particularly useful in the development of treatments that target rapidly dividing cells, such as cancer cells, while sparing normal cells .

Enzyme Inhibition

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile: can be used as a reactant for the synthesis of enzyme inhibitors. These inhibitors can play a significant role in the development of drugs for diseases where the regulation of specific enzymes is necessary for therapeutic intervention .

Precursor to Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These natural products have a variety of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects .

Direcciones Futuras

The future directions for “2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” and similar compounds are likely to involve further exploration of their biological activities and therapeutic potential. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,3)13-11(8-17)10-6-9(7-15)4-5-12(10)16-13/h4-6,8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZOXFHLCWXFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C#N)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)

![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)

![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)